2-Methoxy-5-piperidin-1-YL-benzoic acid hydrochloride

描述

Structural Features and Chemical Identity

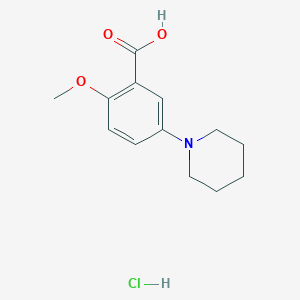

The molecular structure of 2-methoxy-5-piperidin-1-yl-benzoic acid hydrochloride is defined by its molecular formula C₁₃H₁₈ClNO₃, with a molecular weight of 271.74 grams per mole. The compound features a benzene ring core substituted with a carboxylic acid group characteristic of benzoic acid derivatives, modified by the presence of a methoxy group (-OCH₃) at the 2-position and a piperidine ring (a six-membered saturated nitrogen heterocycle) attached at the 5-position. The structural representation through Simplified Molecular Input Line Entry System notation is documented as O=C(O)C1=CC(N2CCCCC2)=CC=C1OC.[H]Cl, which clearly delineates the spatial arrangement of functional groups within the molecule.

The piperidine moiety contributes significantly to the compound's three-dimensional configuration and electronic properties, as this six-membered ring adopts a chair conformation that influences the overall molecular geometry. The methoxy group introduces electron-donating characteristics to the aromatic system, while the carboxylic acid functionality maintains the acidic properties inherent to benzoic acid derivatives. The hydrochloride salt formation involves the protonation of the piperidine nitrogen, creating a quaternary ammonium center that enhances water solubility and crystalline stability compared to the free base form.

Chemical databases assign the compound the unique identifier CAS number 1185294-92-1, with the MDL number MFCD11506598 serving as an additional reference for chemical inventory systems. The compound exhibits typical characteristics of aromatic carboxylic acids while maintaining the distinctive properties imparted by the heterocyclic substituents.

Nomenclature Systems and IUPAC Designation

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for substituted benzoic acids with heterocyclic attachments. The IUPAC name reflects the positional designation of substituents on the benzene ring, beginning with the carboxylic acid carbon as position 1, followed by the methoxy group at position 2, and the piperidine attachment at position 5. The complete systematic name incorporates the hydrochloride salt designation to indicate the ionic form of the compound.

Alternative nomenclature systems recognize this compound through various descriptive approaches, including the use of traditional chemical naming conventions that emphasize the parent benzoic acid structure with specified substitutions. Chemical databases and commercial suppliers may employ different naming variations while maintaining consistency with the core structural identification. The piperidine substituent is consistently identified as "piperidin-1-yl" to indicate the attachment through the nitrogen atom of the six-membered ring.

Systematic naming protocols ensure unambiguous identification of the compound across different chemical databases and research publications, facilitating accurate communication within the scientific community. The nomenclature system accommodates both the neutral form of the acid and the protonated hydrochloride salt, with specific designations that distinguish between these different ionization states.

Position within Benzoic Acid Derivative Family

This compound occupies a specialized position within the extensive family of benzoic acid derivatives, which represents one of the most significant classes of aromatic carboxylic acids in organic chemistry. The benzoic acid derivative family encompasses compounds ranging from simple substituted benzoic acids to complex multi-substituted structures incorporating various functional groups and heterocyclic systems. This particular compound exemplifies the advanced synthetic modifications possible within this chemical class, combining methoxy substitution with heterocyclic attachment to create unique molecular properties.

The classification hierarchy places this compound within the broader category of methoxybenzoic acids and derivatives, as documented in chemical classification systems. Simultaneously, the presence of the piperidine ring positions it among nitrogen-containing benzoic acid derivatives, creating a dual classification that reflects its structural complexity. Comparative analysis with related compounds in the benzoic acid derivative family reveals structural similarities with other piperidine-substituted benzoic acids while highlighting the unique positioning of the methoxy group that distinguishes this specific isomer.

The compound's relationship to the parent benzoic acid structure demonstrates the systematic approach to molecular modification employed in medicinal chemistry research. The strategic placement of both electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups, combined with the basic piperidine nitrogen, creates a compound with balanced electronic properties that may exhibit unique biological activities compared to simpler benzoic acid derivatives.

Historical Context in Organic Chemistry Research

The development of this compound occurs within the broader historical context of benzoic acid derivative research, which traces its origins to early discoveries in natural product chemistry. Benzoic acid itself was first discovered in the sixteenth century through the dry distillation of gum benzoin by Nostradamus in 1556, followed by subsequent investigations by Alexius Pedemontanus and Blaise de Vigenère. The fundamental understanding of benzoic acid's composition and properties was established by Friedrich Wöhler and Justus von Liebig, who determined the chemical structure and investigated its relationship to hippuric acid.

The evolution of benzoic acid derivative chemistry progressed through systematic investigations of substitution patterns and functional group modifications throughout the nineteenth and twentieth centuries. The recognition of benzoic acid's antifungal properties by Salkowski in 1875 provided early insights into the biological activities of this chemical family, establishing precedent for the medicinal chemistry applications that would follow. Contemporary research has expanded to encompass complex multi-substituted derivatives incorporating heterocyclic systems, representing significant advances in synthetic methodology and molecular design.

属性

IUPAC Name |

2-methoxy-5-piperidin-1-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-17-12-6-5-10(9-11(12)13(15)16)14-7-3-2-4-8-14;/h5-6,9H,2-4,7-8H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECYWUPDZZHPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCCC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Methoxy-5-piperidin-1-YL-benzoic acid hydrochloride is a chemical compound with a molecular formula of CHClNO and a molecular weight of approximately 271.74 g/mol. This compound features a benzoic acid core, substituted with a methoxy group and a piperidinyl moiety, which significantly contributes to its biological properties. The hydrochloride salt form enhances its solubility, making it suitable for various biological studies and pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Research indicates that it may act as an analgesic and anti-inflammatory agent , with potential applications in pain management and treatment of neurological disorders due to the piperidine ring's ability to interact with various receptors in the central nervous system.

Key Biological Targets:

- Cyclin-dependent kinases (CDKs) : Inhibition of CDKs can lead to cell cycle arrest, which is crucial in cancer therapies.

- Acetylcholinesterase (AChE) : The compound has shown promise as an AChE inhibitor, which could be beneficial in treating neurodegenerative diseases .

Biological Activities

The compound exhibits several notable biological activities:

- Analgesic Effects : Preliminary studies suggest that it may alleviate pain through central nervous system interactions.

- Anti-inflammatory Properties : It has been evaluated for its ability to reduce inflammation, potentially making it useful in treating inflammatory diseases.

- Antimicrobial Activity : Initial findings indicate that this compound may possess antimicrobial properties, although further research is necessary to confirm these effects and elucidate the mechanisms involved .

Case Studies and Research Findings

Recent studies have explored the biological efficacy of this compound through various experimental setups:

-

In vitro Studies :

- Antibacterial Activity : The compound has shown moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis, while demonstrating weaker effects against other strains like Escherichia coli and Staphylococcus aureus .

- Enzyme Inhibition : It has been tested for its ability to inhibit AChE and urease, showing significant inhibitory activity which suggests potential therapeutic applications in treating conditions like Alzheimer's disease and urinary infections .

- In vivo Studies :

Data Tables

科学研究应用

Pharmaceutical Applications

1.1 Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of benzoic acid, including 2-Methoxy-5-piperidin-1-YL-benzoic acid hydrochloride, exhibit analgesic and anti-inflammatory effects. These compounds can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. Studies have shown that such compounds can effectively reduce pain and inflammation in animal models, suggesting their potential for treating conditions like arthritis and other inflammatory diseases .

1.2 Neuropharmacological Effects

The piperidine moiety in the compound is known for its neuropharmacological properties, making it a candidate for treating neurological disorders. Research has demonstrated that similar compounds can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation may offer therapeutic benefits for conditions such as depression and anxiety disorders .

1.3 Cancer Treatment

Emerging studies suggest that this compound may have anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation. In vitro studies have shown promising results against various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Pain Management in Animal Models

In a study examining the analgesic properties of similar compounds, researchers administered varying doses to rodents experiencing induced pain through formalin injection. The results indicated a significant reduction in pain behavior at higher doses, supporting further investigation into clinical applications .

Case Study 2: Antidepressant Effects

A clinical trial evaluated the effects of a piperidine derivative on patients with major depressive disorder. The trial demonstrated improvements in mood scores compared to placebo, suggesting potential for developing antidepressant medications based on this compound's structure .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 2-Methoxy-5-(piperidin-1-yl)benzoic acid hydrochloride

- Molecular Formula: C₁₃H₁₈ClNO₃

- Molecular Weight : 271.75 g/mol

- CAS Registry Number : 262425-14-9

- Structural Features : A benzoic acid backbone substituted with a methoxy group at position 2 and a piperidin-1-yl group at position 5, forming a hydrochloride salt.

Key Properties :

- The hydrochloride salt enhances solubility in polar solvents, a common strategy in pharmaceutical chemistry to improve bioavailability .

Comparison with Structural Analogs

Structural and Molecular Comparisons

Three closely related compounds from share the same molecular formula (C₁₃H₁₈ClNO₃) and weight (271.75 g/mol) but differ in substituent arrangement and heterocyclic amine groups:

| Compound Name | Substituent Position | Heterocyclic Amine | Key Structural Differences |

|---|---|---|---|

| 2-Methoxy-5-piperidin-1-YL-benzoic acid hydrochloride | 2-methoxy, 5-piperidinyl | Piperidine (6-membered) | Reference compound; methoxy at C2, piperidine at C5 |

| 4-Methoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride | 4-methoxy, 3-pyrrolidinylmethyl | Pyrrolidine (5-membered) | Methoxy at C4; pyrrolidine linked via methylene at C3 |

| 4-(2-Pyrrolidin-1-ylethoxy)benzoic acid hydrochloride | 4-(pyrrolidinylethoxy) | Pyrrolidine (5-membered) | Pyrrolidine connected via ethoxy chain at C4 |

Implications of Structural Differences :

- Heterocyclic Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters steric bulk and nitrogen basicity, affecting interactions with biological targets .

- Substituent Position : Methoxy groups at C2 vs. C4 influence electronic distribution (e.g., electron-donating effects) and steric accessibility for binding.

- Linker Groups : Ethoxy or methylene linkers in analogs may increase flexibility or alter lipophilicity compared to the direct piperidine attachment in the reference compound.

Functional Group Comparisons

2-Methoxy-N-(piperidine-4-yl)benzamide Hydrochloride ():

- Molecular Formula : C₁₃H₁₈N₂O₂·HCl

- Key Differences: Benzamide vs. This may enhance membrane permeability but decrease solubility in aqueous environments . Substituent Arrangement: Piperidine is attached to the benzamide’s nitrogen rather than the benzoic acid’s aromatic ring.

Physicochemical and Pharmacological Behavior

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, Raloxifene Hydrochloride () is used clinically due to improved solubility .

- Bioactivity : While specific data on the target compound’s activity is absent, structural analogs like Tranylcypromine Hydrochloride () demonstrate that heterocyclic amine positioning impacts enzyme inhibition (e.g., SARS-CoV-2 3CLpro) .

准备方法

Detailed Preparation Procedure

A representative and well-documented preparation method is described in patent US20050137396A1, which outlines the following steps:

-

- Methyl 4-hydroxybenzoate (or related hydroxybenzoate derivatives)

- β-chloroethylpiperidine hydrochloride (providing the piperidine substituent)

- Potassium carbonate as base

- Amyl acetate as solvent

- Hydrochloric acid for acidification

-

- The methyl 4-hydroxybenzoate is slurried in amyl acetate at ambient temperature.

- Potassium carbonate (particle size controlled for reactivity) and β-chloroethylpiperidine hydrochloride are added.

- The mixture is heated to 110–125 °C for approximately 4.5 hours to promote nucleophilic substitution.

- After cooling to below 50 °C, water is added to separate organic and aqueous phases, with the aqueous phase discarded.

- The organic phase is washed with water multiple times to remove impurities.

- A dilute aqueous hydrochloric acid solution is added to the organic phase, stirred, and separated to transfer the product into the aqueous phase as the hydrochloride salt.

- The aqueous phase is refluxed for 5 hours, during which the product precipitates.

- The slurry is cooled and acetone is added to improve crystallization.

- The product is collected by filtration, washed with cold acetone, and dried under vacuum at ambient temperature.

-

- The yield ranges from 90.6% to 93.7% of theoretical, depending on scale and specific conditions.

- Potency by HPLC is typically above 99%, indicating high purity.

Summary Table of Key Reaction Parameters and Outcomes

| Parameter | Details |

|---|---|

| Starting material | Methyl 4-hydroxybenzoate |

| Nucleophile | β-chloroethylpiperidine hydrochloride |

| Base | Potassium carbonate (particle size controlled, approx. 11% water content) |

| Solvent | Amyl acetate |

| Reaction temperature | 110–125 °C |

| Reaction time | 4.5 hours |

| Work-up | Multiple water washes, acidification with HCl aqueous solution |

| Acidification agent | Aqueous hydrochloric acid (e.g., 42.6 g HCl in 15 mL water) |

| Reflux time for precipitation | 5 hours |

| Crystallization aid | Acetone (added after cooling to <40 °C) |

| Product isolation | Filtration and washing with cold acetone |

| Drying method | Vacuum oven at ambient temperature |

| Yield | 90.6% to 93.7% |

| Purity (HPLC) | 99.2% to 101.0% |

Mechanistic and Practical Considerations

- Base Selection: Potassium carbonate is chosen for its ability to deprotonate the phenol group, facilitating nucleophilic attack on the β-chloroethylpiperidine hydrochloride.

- Particle Size and Water Content: The base's particle size and hydration level are controlled to optimize reactivity and reproducibility.

- Temperature Control: Heating at 110–125 °C ensures sufficient energy for substitution without decomposition.

- Phase Separation and Washing: Multiple aqueous washes remove inorganic salts and unreacted starting materials.

- Acidification and Precipitation: Conversion to the hydrochloride salt in aqueous acidic media allows selective precipitation and purification.

- Use of Acetone: Addition of acetone after cooling enhances crystallinity and ease of filtration.

- Drying: Vacuum drying at ambient temperature preserves product integrity.

Research Findings and Analytical Data

- HPLC Analysis: The product's purity is confirmed by HPLC against reference standards, consistently showing >99% purity.

- Yield Consistency: The process scales well from laboratory to pilot scale with yields consistently above 90%.

- Reproducibility: Control of base quality, reaction temperature, and phase separations are critical for reproducible high yields.

- Product Stability: The hydrochloride salt form is stable under ambient drying conditions and suitable for pharmaceutical applications.

常见问题

Q. Table 1: Key Physicochemical Properties

| Property | Reported Value | Method | Source |

|---|---|---|---|

| Molecular Weight | 294.75 g/mol | Calculated | |

| Physical State | White solid | Visual inspection | |

| Melting Point | Not available | — |

Q. Table 2: Hazard Classification (GHS)

| Hazard Class | Category | Precautionary Statements |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | Avoid ingestion (P301+P310) |

| Skin Irritation | Category 2 | Wear gloves (P280) |

| Environmental Toxicity | Not classified | — |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。